molecular formula C9H7N3O2S B1362291 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid CAS No. 216959-92-1

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1362291
CAS RN: 216959-92-1
M. Wt: 221.24 g/mol
InChI Key: XDZXQDHRHGIPRN-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a chemical compound with the empirical formula C9H7N3O2S . It has a molecular weight of 221.24 . This compound is also known by the synonym 2-(2-Pyrazinyl)-4-methylthiazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid can be represented by the SMILES string Cc1nc(sc1C(O)=O)-c2cnccn2 . This indicates that the compound contains a thiazole ring with a methyl group at the 4-position and a carboxylic acid group at the 5-position. The thiazole ring is also substituted at the 2-position with a pyrazine ring .


Physical And Chemical Properties Analysis

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a solid compound with a melting point of 250-255 °C . It is non-combustible .

Scientific Research Applications

Synthesis and Transformation Studies

  • Synthesis of Derivatives : Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, a class closely related to 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, have been synthesized. These derivatives have been used for further transformations, such as introducing highly basic aliphatic amine residues (Prokopenko et al., 2010).

Structural and Spectral Investigations

  • Structural Analysis : Research has focused on combined experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives. These studies include NMR, FT-IR spectroscopy, and X-ray diffraction techniques, which are essential for understanding the molecular structure of such compounds (Viveka et al., 2016).

Novel Synthesis Routes

  • Heterocyclic γ-Amino Acids Synthesis : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, similar in structure to the compound , have been synthesized as a new class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking the secondary structures of proteins (Mathieu et al., 2015).

Applications in Antimicrobial and Antifungal Activity

  • Antimicrobial Activity : Certain derivatives of 1H-pyrazole-5-carboxylic acid, which share structural similarities with 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, have shown potential in antimicrobial and antifungal applications. This is indicative of the possible biomedical applications of similar compounds (Auzzi et al., 1986).

Catalytic and Biochemical Properties

  • Phosphate Ester Cleavage : Dizinc(II) complexes based on pyrazolate ligands, which are related to the compound of interest, have been investigated for their ability to catalytically cleave phosphate esters. This research provides insights into the catalytic potential of compounds within this chemical class (Penkova et al., 2009).

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305 + P351 + P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-5-7(9(13)14)15-8(12-5)6-4-10-2-3-11-6/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZXQDHRHGIPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380137
Record name 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

CAS RN

216959-92-1
Record name 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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